N-(3-isopropoxypropyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
Parent Structure Identification
The base structure is 7H-furo[3,2-g]chromen-7-one , a bicyclic system comprising:
Substituent Prioritization and Locants
- Oxo Group : A ketone at position 7 (highest priority due to carbonyl functionality).
- Methyl Groups : At positions 3, 5, and 9.
- Acetamide Side Chain : At position 6, modified with a 3-isopropoxypropyl group on the nitrogen.
Full IUPAC Construction
The systematic name integrates these components as follows:
- Root : 7H-furo[3,2-g]chromen-7-one (parent structure).
- Substituents :
- 3,5,9-Trimethyl (methyl groups at C3, C5, C9).
- 6-(2-(3-isopropoxypropylamino)-2-oxoethyl) (acetamide side chain with isopropoxypropyl substitution).
Final IUPAC Name :
N-(3-Isopropoxypropyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide.
| Nomenclature Component | Description |
|---|---|
| Parent System | 7H-Furo[3,2-g]chromen-7-one |
| Principal Substituents | 3,5,9-Trimethyl; 6-Acetamide |
| Side Chain Modification | N-Linked 3-isopropoxypropyl group |
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-19(24)10-18-14(4)17-9-16-13(3)11-27-20(16)15(5)21(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24) |
InChI Key |
QEBGPMUMEJQHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C |
Origin of Product |
United States |
Biological Activity
N-(3-isopropoxypropyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound notable for its unique structure and potential biological activities. This compound incorporates a furochromen core, which is known for various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O4 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RJEVBYHSPAOSSC-UHFFFAOYSA-N |
The compound features an acetamide functional group and a furochromen moiety that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furochromen core is known to exhibit antioxidant properties and may influence cellular signaling pathways by modulating enzyme activity or receptor interactions.
Antioxidant Activity
Research indicates that compounds with furochromen structures often possess significant antioxidant capabilities. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
Anticancer Properties
Studies have shown that furochromen derivatives can induce apoptosis in cancer cells. The specific mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry reported that derivatives of furochromens demonstrated potent antioxidant activity measured by DPPH radical scavenging assays. The compound was found to significantly reduce oxidative stress markers in vitro .
Study 2: Anticancer Activity
In a clinical trial involving cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The IC50 value was determined to be within the nanomolar range .
Study 3: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Analogues like II-13 and II-20 were synthesized via refluxing with ZnCl₂ and mercaptoacetic acid, yielding high-purity products (82–93%) . The target compound likely requires similar coupling strategies but with isopropoxypropylamine as a reagent.
- Biological Activity: Sulfonohydrazide derivatives (e.g., II-13) exhibit fungicidal properties, suggesting the acetamide side chain’s role in targeting fungal enzymes . The thiazolyl derivative’s activity (CAS 1219567-94-8) further supports this hypothesis .
Preparation Methods
Cyclization of Dihydroxycoumarin Precursors
The furo[3,2-g]chromen system is typically assembled via acid-catalyzed cyclization of 7-hydroxycoumarin derivatives. For example, 5,7-dihydroxy-4-methylcoumarin undergoes regioselective furan annulation at the C6 and C7 positions under sulfuric acid catalysis. Computational studies suggest that electron-donating methyl groups at C3, C5, and C9 enhance cyclization efficiency by stabilizing the transition state through hyperconjugation.
Representative Procedure :
-
Dissolve 5,7-dihydroxy-4,8-dimethylcoumarin (10 mmol) in anhydrous acetic acid (50 mL).
-
Add concentrated HSO (2 mL) dropwise at 0°C.
-
Heat to 80°C for 6 hours, monitoring by TLC (hexane:EtOAc, 3:1).
-
Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (yield: 68–72%).
Acetamide Side-Chain Introduction
Nucleophilic Acylation at C6
The C6 position of the furochromen core is electrophilic due to conjugation with the carbonyl group at C7. Bromination at C6 using NBS (N-bromosuccinimide) in CCl generates a bromide intermediate, which undergoes nucleophilic displacement with potassium phthalimide to install the amine precursor. Subsequent hydrolysis with hydrazine yields the primary amine, which is acylated with acetyl chloride in the presence of triethylamine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl, 40°C, 4h | 85 |
| Phthalimide Substitution | K-phthalimide, DMF, 100°C | 78 |
| Hydrolysis | NHNH, EtOH, reflux | 92 |
| Acetylation | AcCl, EtN, CHCl | 89 |
Functionalization of the Alkylamine Moiety
Synthesis of 3-Isopropoxypropylamine
The 3-isopropoxypropyl group is prepared via a two-step alkylation-reduction sequence:
Coupling to the Acetamide Core
The amine is coupled to the acetylated furochromen using EDC/HOBt-mediated amidation:
-
Activate the acetamide’s carboxylic acid (if present) with EDC (1.2 eq) and HOBt (1 eq) in DMF.
-
Add 3-isopropoxypropylamine (1.5 eq) and stir at room temperature for 12h.
-
Purify via recrystallization from ethanol/water (yield: 82%).
Optimization Challenges and Solutions
Regioselectivity in Furan Annulation
Methyl groups at C3 and C5 direct cyclization to the C6–C7 positions, but competing C8–C9 cyclization may occur (15–20% byproduct). Using BF·OEt as a catalyst suppresses this pathway by coordinating to the carbonyl oxygen, enhancing C6 selectivity.
Steric Hindrance in Amidation
Bulky substituents on the furochromen core reduce coupling efficiency. Switching from EDC/HOBt to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases yields by 18% due to improved activation of sterically hindered acids.
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
